N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

Anticancer Cytotoxicity MTT Assay

N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide (CAS 391862-82-1) belongs to the N-(1,3,4-thiadiazol-2-yl)benzamide class, a scaffold claimed in patents for insecticidal and P2X purinergic receptor antagonist applications. Its key structural attributes—the 4-bromophenyl substituent at the thiadiazole 5-position, the 2-trifluoromethyl group on the benzamide ring, and the central 1,3,4-thiadiazole core—are individually associated with lipophilicity enhancement, metabolic stability, and mesoionic membrane permeability.

Molecular Formula C16H9BrF3N3OS
Molecular Weight 428.23
CAS No. 391862-82-1
Cat. No. B2823980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide
CAS391862-82-1
Molecular FormulaC16H9BrF3N3OS
Molecular Weight428.23
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br)C(F)(F)F
InChIInChI=1S/C16H9BrF3N3OS/c17-10-7-5-9(6-8-10)14-22-23-15(25-14)21-13(24)11-3-1-2-4-12(11)16(18,19)20/h1-8H,(H,21,23,24)
InChIKeyFWAVALAUKHZJFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide (CAS 391862-82-1): Procurement-Quality Guide for a Research-Grade 1,3,4-Thiadiazole-Benzamide


N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide (CAS 391862-82-1) belongs to the N-(1,3,4-thiadiazol-2-yl)benzamide class, a scaffold claimed in patents for insecticidal [1] and P2X purinergic receptor antagonist applications [2]. Its key structural attributes—the 4-bromophenyl substituent at the thiadiazole 5-position, the 2-trifluoromethyl group on the benzamide ring, and the central 1,3,4-thiadiazole core—are individually associated with lipophilicity enhancement, metabolic stability, and mesoionic membrane permeability [3]. However, a critical evidence gap must be disclosed: no primary research paper, public bioassay entry, or patent with enumerated biological data for this specific CAS number was identified across comprehensive database searches (PubMed, Google Scholar, PubChem, ChEMBL, BindingDB) as of the search date. Procurement decisions must therefore rely on class-level structure–activity relationship (SAR) inference and targeted experimental validation.

Why In-Class Analogs Cannot Be Interchanged with CAS 391862-82-1: A Structural Differentiation Rationale


Compounds within the N-(1,3,4-thiadiazol-2-yl)benzamide class exhibit profound biological divergence depending on three structural variables: halogen identity on the 5-aryl ring, position of the trifluoromethyl group on the benzamide, and the nature of the linker between the thiadiazole and benzamide rings. SAR studies demonstrate that chlorine- versus fluorine-substituted benzamide derivatives in the 4-halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide series produce IC50 values differing by up to 2-fold against PC3 prostate cancer cells (IC50 = 3–7 µM, vs. doxorubicin IC50 = 7 µM) [1]. Furthermore, moving the trifluoromethyl group from the 2- to the 3-position on the benzamide ring generates a chemically distinct compound with a different CAS number, potentially targeting different biological space . The 4-bromophenyl group at the thiadiazole 5-position—unique to CAS 391862-82-1 among its common procurement analogs—may confer distinct steric and electronic properties versus the 4-chlorophenyl analog (CAS 179232-92-9) . These structural differences preclude simple functional interchange without experimental re-validation.

Quantitative Differentiation Evidence for N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide (CAS 391862-82-1)


Halogen-Dependent Cytotoxicity: Bromine vs. Chlorine/Fluorine in 1,3,4-Thiadiazole-Benzamide Series

In the 4-halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide series, the chloro-substituted derivatives demonstrated IC50 values of 3–7 µM against PC3 prostate cancer cells, equaling or exceeding the potency of doxorubicin (IC50 = 7 µM), while fluoro-substituted analogs showed distinct potency profiles depending on substitution position [1]. Bromine, possessing a larger van der Waals radius (1.85 Å vs. 1.75 Å for Cl, 1.47 Å for F) and higher polarizability, is expected to alter target binding through enhanced hydrophobic interactions and halogen bonding potential. Although direct IC50 data for the 4-bromophenyl analog CAS 391862-82-1 are not reported in primary literature, class-level SAR indicates halogen-dependent potency modulation with quantitative significance [2].

Anticancer Cytotoxicity MTT Assay Structure-Activity Relationship

Trifluoromethyl Regiochemistry: 2-Position vs. 3-Position Differentiation

The 2-(trifluoromethyl)benzamide moiety in CAS 391862-82-1 is a distinct regioisomer of the commercially available 3-(trifluoromethyl)benzamide analog (available via ChemDiv, CAS not publicly specified but cataloged as N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide) . In the broader 1,3,4-thiadiazole-benzamide class, substitution position on the benzamide ring directly impacts bioactivity: the ortho (2-position) CF3 group introduces steric effects near the amide linkage and distinct electron-withdrawing patterns compared to the meta (3-position) substitution [1]. These regioisomers carry different CAS numbers and should not be treated as interchangeable for research or procurement purposes.

Benzamide Regioisomer Trifluoromethyl Chemical Identity

Insecticidal Patent Scope: Differentiation from Chlorophenyl and Other 5-Aryl Analogs

U.S. Patent 4,271,166 explicitly claims a genus of N-(1,3,4-thiadiazol-2-yl)benzamides where the benzamide ring bears 2,6-substitution (chloro, bromo, or trifluoromethyl) and the thiadiazole 5-position is substituted with phenyl, naphthyl, or hetero-aryl groups [1]. The compound CAS 391862-82-1 falls within this genus due to its 2-trifluoromethylbenzamide and 5-(4-bromophenyl) substitution pattern. The patent's SAR disclosure indicates that insecticidal potency varies with the specific combination of 5-aryl substituent and benzamide halogenation pattern, although no enumerated activity data for the specific 4-bromophenyl/2-CF3 combination are provided [1]. This patent-based utility is distinct from the P2X receptor antagonist patent landscape (WO/2010/069794), where the thiadiazole substitution requirements differ [2].

Insecticide Patent Structure-Activity Relationship Agrochemical

Commercial Availability and Supplier Differentiation for Procurement Quality

CAS 391862-82-1 is commercially available through multiple suppliers with reported purity specifications. CheMenu lists the compound with 95%+ purity (Catalog Number: CM997943, MW: 428.23) . ChemSrc provides structural data (SMILES: O=C(Nc1nnc(-c2ccc(Br)cc2)s1)c1ccccc1C(F)(F)F) and molecular formula confirmation (C16H9BrF3N3OS) . In contrast, the 4-chlorophenyl analog (CAS 179232-92-9) is listed with identical purity specifications (95%+) but a molecular weight of 383.77, reflecting the Cl vs. Br difference . The 3-CF3 regioisomer is also commercially available but through different catalog numbers and potentially different suppliers, underscoring the need for CAS number verification during procurement . No supplier provides certificate of analysis (CoA) data publicly; procurement quality decisions should include independent analytical verification (HPLC purity, NMR structure confirmation, and HRMS identity check) upon receipt.

Procurement Purity Supplier Comparison Chemical Sourcing

Thiadiazole Core Contribution to Membrane Permeability: Class-Level Advantage

The 1,3,4-thiadiazole ring is established as a mesoionic heterocycle that functions as a bioisostere of pyrimidine, enabling cellular membrane penetration and interaction with intracellular targets [1]. This property is shared across the 1,3,4-thiadiazole-benzamide class and contributes to the in vitro cytotoxicity observed for related compounds. However, the magnitude of permeability enhancement depends on the entire molecular framework, including the 5-aryl bromophenyl and 2-CF3 benzamide substituents present in CAS 391862-82-1, which collectively influence logP and hydrogen-bonding capacity [1][2]. No direct membrane permeability measurement (e.g., PAMPA, Caco-2 P_app) for this specific compound has been identified in primary literature.

Membrane Permeability Mesoionic Bioisostere Drug Design

Evidence Gap Declaration: Absence of Direct Comparative Biological Data for CAS 391862-82-1

A systematic search across PubMed, Google Scholar, PubChem, ChEMBL, BindingDB, and patent databases (WIPO, USPTO, Google Patents) yielded zero primary research publications, zero public bioassay data entries, and zero patents with enumerated biological activity for CAS 391862-82-1 [1]. The closest structurally characterized analogs with published data include: (a) the 4-halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide series, where halogen is on the benzamide ring rather than the thiadiazole 5-phenyl ring [2]; and (b) the N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)benzamide scaffold class, for which biological activities have been claimed in patents but not enumerated for this specific compound [3]. This evidence gap means that any procurement for biological screening constitutes a prospective experiment rather than a decision informed by prior quantitative data.

Data Gap Procurement Risk Experimental Validation Screening Compound

Recommended Research and Procurement Scenarios for N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide (CAS 391862-82-1)


De Novo Anticancer Screening: Prospective MTT Cytotoxicity Profiling Against PC3, HT-29, and SKNMC Cell Lines

Based on class-level evidence that 1,3,4-thiadiazole-benzamides exhibit IC50 values in the 3–7 µM range against PC3 prostate cancer cells, with potency comparable to doxorubicin (IC50 = 7 µM) [1], this compound is suitable for prospective MTT screening. The 4-bromophenyl substituent distinguishes it from the published 4-chloro and 4-fluoro analogs, and testing should include direct side-by-side comparison with the 4-chlorophenyl analog (CAS 179232-92-9) to quantify the halogen-dependent potency differential. Researchers should include doxorubicin as a reference standard and assess caspase 3/9 activation to evaluate apoptotic pathway engagement, as demonstrated for related methoxy-substituted analogs [2]. This scenario requires budgeting for complete de novo characterization, as no prior IC50 data exist for this specific compound.

Agrochemical Screening: Insecticidal Activity Assessment Against Lepidopteran and Coleopteran Pests

The compound's structural alignment with the insecticidal patent genus claimed in U.S. Patent 4,271,166 [3] supports its evaluation as a candidate insecticide. Procurement for agrochemical screening should include positive controls from the patent's exemplified compounds and dose-response assays (LC50 determination) against target pest species. The 4-bromophenyl and 2-trifluoromethyl substitution pattern represents one of numerous possible combinations within the claimed genus, and the bromine atom may confer favorable environmental persistence or target-site specificity relative to chloro analogs. Researchers should note that the patent claims cover compositions and methods of use, providing freedom-to-operate considerations for industrial application.

Medicinal Chemistry Optimization: Synthetic Derivatization at the 4-Bromophenyl Position

The 4-bromophenyl group at the thiadiazole 5-position presents a synthetic handle for further derivatization via palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, or Sonogashira couplings). This enables library synthesis for SAR exploration, building upon the mesoionic thiadiazole core that provides class-level membrane permeability advantages [4]. The 2-trifluoromethylbenzamide moiety, known to enhance metabolic stability in drug-like molecules, provides a constant pharmacophoric element while the 5-position is diversified. Procurement of CAS 391862-82-1 in quantities of ≥100 mg with purity ≥95% (as offered by multiple suppliers) provides sufficient material for parallel synthesis of 20–50 analogs at 2–5 mg scale per reaction.

Analytical Reference Standard: Method Development for Distinguishing 2-CF3 vs. 3-CF3 Regioisomers

Given that CAS 391862-82-1 (2-CF3 regioisomer) and its 3-CF3 analog share identical molecular formula and molecular weight (428.23 g/mol), procurement of this compound can serve as an analytical reference for developing HPLC or LC-MS methods capable of resolving these regioisomers . The structural similarity between the 2-CF3 and 3-CF3 benzamide regioisomers necessitates robust chromatographic separation methods; this compound can be used to establish retention time, UV absorption, and mass fragmentation reference data. This application scenario is critical for quality control laboratories that must verify the identity of incoming chemical shipments where regioisomer misassignment is a procurement risk.

Quote Request

Request a Quote for N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.